REACTION_CXSMILES
|
Cl.Cl.[CH3:3][O:4][C:5]1[N:10]=[C:9]([NH2:11])[C:8]([NH2:12])=[CH:7][CH:6]=1.[CH:13](O)=O>>[CH3:3][O:4][C:5]1[N:10]=[C:9]2[N:11]=[CH:13][NH:12][C:8]2=[CH:7][CH:6]=1 |f:0.1.2|
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Name
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|
Quantity
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10.19 g
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Type
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reactant
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Smiles
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Cl.Cl.COC1=CC=C(C(=N1)N)N
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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C(=O)O
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Type
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CUSTOM
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Details
|
stirred
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 72 h
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Duration
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72 h
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Type
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CUSTOM
|
Details
|
The formic acid was evaporated under vacuum
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Type
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CUSTOM
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Details
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the residue was dried under vacuum at 95° C.
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Name
|
|
Type
|
product
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Smiles
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COC1=CC=C2C(=N1)N=CN2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |